2-Difluoromethoxy-naphthalene-1-carbaldehyde
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Overview
Description
2-Difluoromethoxy-naphthalene-1-carbaldehyde is an organic compound with the molecular formula C12H8F2O2 and a molecular weight of 222.19 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biochemistry . This compound is characterized by the presence of a naphthalene ring substituted with a difluoromethoxy group and an aldehyde group, making it a valuable intermediate in various synthetic processes .
Preparation Methods
One common method includes the reaction of naphthalene with difluoromethyl ether in the presence of a strong base, such as sodium hydride, to form the difluoromethoxy-naphthalene intermediate . This intermediate is then subjected to formylation using a formylating agent like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to yield 2-Difluoromethoxy-naphthalene-1-carbaldehyde .
Chemical Reactions Analysis
2-Difluoromethoxy-naphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
2-Difluoromethoxy-naphthalene-1-carbaldehyde is widely used in scientific research due to its unique chemical properties . Some of its applications include:
Mechanism of Action
The mechanism of action of 2-Difluoromethoxy-naphthalene-1-carbaldehyde largely depends on its interactions with specific molecular targets . In biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting their catalytic activity . The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological molecules, thereby modulating its effects .
Comparison with Similar Compounds
2-Difluoromethoxy-naphthalene-1-carbaldehyde can be compared with other naphthalene derivatives, such as:
2-Methoxynaphthalene-1-carbaldehyde: Lacks the fluorine atoms, resulting in different reactivity and properties.
2-Trifluoromethoxy-naphthalene-1-carbaldehyde: Contains a trifluoromethoxy group, which can significantly alter its chemical behavior compared to the difluoromethoxy counterpart.
1-Naphthaldehyde: A simpler structure without the methoxy or fluorine substituents, leading to distinct chemical properties and applications.
Properties
IUPAC Name |
2-(difluoromethoxy)naphthalene-1-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O2/c13-12(14)16-11-6-5-8-3-1-2-4-9(8)10(11)7-15/h1-7,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYFVIYUNAEOHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80395-32-0 |
Source
|
Record name | 2-(difluoromethoxy)naphthalene-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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